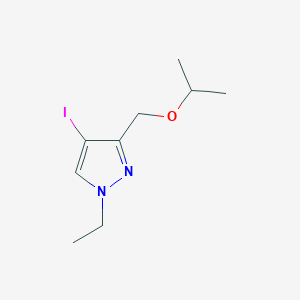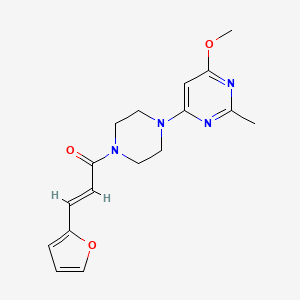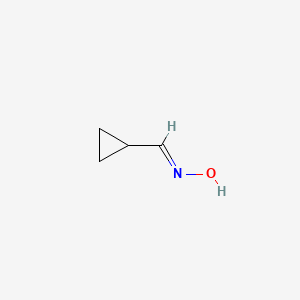
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol Hydrat
Übersicht
Beschreibung
Methyl alpha-D-galactoside is an alpha-D-galactoside having a methyl substituent at the anomeric position. It is an alpha-D-galactoside, a methyl D-galactoside and a monosaccharide derivative.
Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Eine einstufige direkte unimolare Valeroylierung von Methyl-α-D-galactopyranosid (MDG) lieferte hauptsächlich das entsprechende 6-O-Valeroat . Diese MDG-Ester zeigten eine bessere antimykotische Aktivität als antibakterielle Mittel .
Antivirale Medikamente
Es wurde festgestellt, dass die MDG-Ester eine vielversprechendere Bindungsenergie mit der SARS-CoV-2-Hauptprotease (6LU7) aufweisen als Tetracyclin, Fluconazol und der native Inhibitor N3 . Dies deutet darauf hin, dass diese synthetisch neuartigen MDG-Ester neue antivirale Medikamente sein könnten .
Inhibitor für α-Galactosidasen
Methyl-α-D-galactopyranosid ist ein potenter Inhibitor gegen die extrazellulären und intrazellulären α-Galactosidasen von Debaryomyces hansenii UFV-1 .
Rechnergestützte Studien
Methyl-α-D-galactopyranosid wurde in rechnergestützten Studien von protoniertem β-D-Galactose und seinem hydratisierten Komplex verwendet .
Bewertung der Arzneimittelähnlichkeit
Die meisten dieser Verbindungen erfüllen die Bewertung der Arzneimittelähnlichkeit, Bioverfügbarkeit und Sicherheitstests . Dies zeigt, dass diese synthetisch neuartigen MDG-Ester potenzielle Medikamentenkandidaten sein könnten .
Synthese neuartiger Ester
DMAP katalysierte eine ähnliche Reaktion, die 2,6-Di-O-Valeroat und 6-O-Valeroat lieferte, wobei die Reaktivitätssequenz wie folgt war: 6-OH > 2-OH > 3-OH, 4-OH . Dieser Prozess kann zur Synthese neuartiger Ester verwendet werden .
Synthese komplexer Verbindungen
Die Verbindung kann bei der Synthese komplexerer Verbindungen verwendet werden. So wurde sie beispielsweise bei der Synthese von "(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chlor-3-(4-((((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetat" verwendet .
Wirkmechanismus
Target of Action
The primary target of Methyl α-D-Galactopyranoside Monohydrate is the α-galactosidase enzyme . This enzyme is responsible for the hydrolysis of α-galactosides into monosaccharides during digestion .
Mode of Action
Methyl α-D-Galactopyranoside Monohydrate acts as an inhibitor of the α-galactosidase enzyme . It binds to the enzyme and prevents it from catalyzing the breakdown of α-galactosides . The inhibition constants (Ki values) for extracellular and intracellular α-galactosidases are 0.82 mM and 1.12 mM, respectively .
Biochemical Pathways
By inhibiting α-galactosidase, Methyl α-D-Galactopyranoside Monohydrate affects the carbohydrate digestion pathway . This can lead to the accumulation of undigested α-galactosides in the gut, which may have downstream effects on gut microbiota and overall digestive health .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may be well-absorbed in the digestive tract .
Result of Action
The inhibition of α-galactosidase by Methyl α-D-Galactopyranoside Monohydrate can lead to the accumulation of α-galactosides in the gut . This could potentially influence the composition of the gut microbiota, as certain bacteria are capable of metabolizing these compounds .
Action Environment
The action of Methyl α-D-Galactopyranoside Monohydrate can be influenced by various environmental factors. For instance, the pH of the gut can affect the compound’s stability and efficacy . Additionally, the presence of other compounds in the gut, such as dietary components or medications, could potentially interact with Methyl α-D-Galactopyranoside Monohydrate and alter its effects .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-PZRMXXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187575 | |
| Record name | Methyl alpha-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-99-4, 34004-14-3 | |
| Record name | Methyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-galactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02100 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl alpha-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl-α-D-galactose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2449432.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2449436.png)


![Dimethyl({[2-(thiophen-3-YL)phenyl]methyl}sulfamoyl)amine](/img/structure/B2449440.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2449443.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)
![1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine](/img/structure/B2449452.png)
